DM4-SMCC

Description

Contextualization of SMCC-DM4 as a Core Component in Targeted Therapeutics

SMCC-DM4 is an agent-linker conjugate specifically designed for the creation of ADCs. medchemexpress.com It is composed of two key functional parts: the cytotoxic payload DM4 and the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). medchemexpress.comcreative-biolabs.combiochempeg.com In the construction of an ADC, the SMCC linker serves as a stable bridge, covalently attaching the DM4 payload to the monoclonal antibody.

The payload, DM4, is a derivative of maytansine (B1676224) and a potent anti-mitotic agent. adcreview.com By linking DM4 to a tumor-targeting antibody via the SMCC linker, its powerful cytotoxicity is harnessed and directed specifically toward cancer cells, embodying the fundamental principle of targeted ADC therapy. medchemexpress.comnih.gov

Table 1: Components of the SMCC-DM4 Conjugate

| Component | Chemical Name | Function in ADC |

|---|---|---|

| SMCC | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | A non-cleavable linker that provides a stable covalent bond between the antibody and the DM4 payload. biochempeg.com |

| DM4 | N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | A highly potent maytansinoid derivative that acts as the cytotoxic payload, inducing cell death by inhibiting microtubule function. adcreview.com |

Overview of Maytansinoids as Cytotoxic Payloads

Maytansinoids are a class of ansa macrolides that are highly effective cytotoxic agents. biochempeg.com They were originally isolated in 1972 from the Ethiopian shrub Maytenus ovatus. biochempeg.comadcreview.com The parent compound, maytansine, demonstrated potent anticancer activity by targeting microtubules, which are essential components of the cellular cytoskeleton involved in cell division. biochempeg.comnih.gov The mechanism of action involves binding to tubulin (at or near the vinca (B1221190) domain) and inhibiting microtubule assembly, which disrupts the formation of the mitotic spindle, leading to mitotic arrest and ultimately, cell death. creative-biolabs.comadcreview.comnih.govadcreview.com

The extreme potency of maytansinoids, with activity up to 1000 times higher than conventional chemotherapeutic agents like doxorubicin, makes them particularly suitable as ADC payloads. biochempeg.com Their ability to kill cells at sub-nanomolar concentrations means that only a small number of molecules need to reach the target cell to be effective. biochempeg.comadcreview.com However, this same high potency resulted in an unacceptably narrow therapeutic window and significant systemic toxicity when maytansine was evaluated as a standalone chemotherapeutic agent in early clinical trials. biochempeg.comadcreview.comadcreview.com

This limitation led to the exploration of maytansinoids as payloads in ADCs, where their toxicity could be shielded until delivered specifically to cancer cells. biochempeg.comadcreview.com To be used in ADCs, the maytansine structure had to be modified. Natural maytansine lacks a suitable chemical group for conjugation to a linker. biochempeg.com Researchers synthesized derivatives, such as DM1 and DM4, which incorporate a thiol group, allowing for covalent attachment to linkers like SMCC. biochempeg.comresearchgate.net DM4 (ravtansine) is a thiol-containing maytansinoid specifically designed for this purpose, retaining the potent anti-mitotic activity of the parent compound while enabling stable conjugation within an ADC. adcreview.com

Table 2: Research Findings on Maytansinoid Cytotoxicity

| Cell Line | Maytansinoid Potency (IC₅₀) | Finding |

|---|---|---|

| Human Nasopharynx Carcinoma (KB cells) | Sub-nanomolar concentrations | Maytansinoids induce mitotic arrest and kill tumor cells at very low concentrations. biochempeg.com |

| Murine Lymphocytic Leukemia (P-388 cells) | ~0.6 pM | Demonstrated potent anticancer activity in preclinical models. biochempeg.com |

| Murine Leukemia (L1210 cells) | ~2 pM | Showed high potency against various tumor cell lines. biochempeg.com |

| General Tumor Cells | Up to 1000x more potent than doxorubicin | The high in-vitro inhibitory activity makes maytansinoids ideal candidates for ADC payloads where high potency is required. biochempeg.com |

Historical Development and Academic Significance of Maytansinoid-Based Antibody-Drug Conjugates

The journey of maytansinoids in cancer therapy is a prime example of how drug delivery technology can resurrect a promising but initially failed therapeutic agent. After the discovery of maytansine in the 1970s, it entered clinical trials with high expectations. adcreview.com However, these trials were ultimately terminated due to severe dose-limiting toxicities, including neurotoxicity and gastrointestinal issues, which stemmed from the drug's indiscriminate action on both cancerous and healthy dividing cells. nih.govadcreview.com

The academic and pharmaceutical communities recognized that the issue was not a lack of potency, but a lack of specificity. biochempeg.comadcreview.com This realization coincided with the maturation of monoclonal antibody technology and the conceptualization of ADCs as "magic bullets". biochempeg.com Maytansinoids became leading candidates for use as ADC payloads, initiating a new wave of research into what would be called antibody-maytansinoid conjugates (AMCs). nih.govresearchgate.net

A significant breakthrough was the synthesis of maytansine derivatives, namely DM1 and DM4, which possess a free thiol group, enabling their conjugation to antibodies via various linkers. biochempeg.comresearchgate.net This development was crucial, as it allowed for the creation of stable ADCs. The choice of linker became a key area of investigation, with research focusing on the differential effects of non-cleavable linkers like SMCC and cleavable linkers, such as those containing disulfide bonds (e.g., SPDB). nih.gov Studies showed that the linker chemistry profoundly impacts the ADC's pharmacokinetics, stability, and tolerability. nih.gov For instance, the trastuzumab-maytansinoid conjugate made with the non-cleavable SMCC linker was found to be better tolerated in preclinical models than a version with a cleavable linker. nih.gov

The academic significance of maytansinoid-based ADCs is immense. They were among the first to clinically validate the ADC concept for solid tumors, culminating in the 2013 FDA approval of Ado-trastuzumab emtansine (Kadcyla®, T-DM1). biochempeg.com This ADC combines the HER2-targeting antibody trastuzumab with the maytansinoid DM1 via the non-cleavable SMCC linker. biochempeg.combiochempeg.com The success of T-DM1 provided powerful validation for the maytansinoid payload class and the non-cleavable linker strategy, spurring the development of a robust pipeline of subsequent maytansinoid-based ADCs, including those utilizing the DM4 payload, for a variety of cancers. researchgate.net

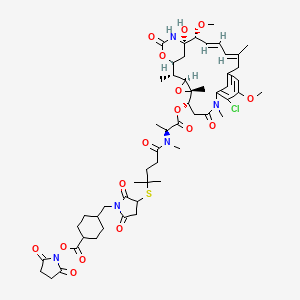

Structure

2D Structure

Properties

CAS No. |

1228105-52-9 |

|---|---|

Molecular Formula |

C54H72ClN5O16S |

Molecular Weight |

1114.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)/b13-11+,29-12+/t30-,31+,32?,34?,37+,38?,39-,40+,47+,53+,54+/m1/s1 |

InChI Key |

VYNFFBGYRBMGDS-NPCPMBKGSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Smcc Dm4 Conjugates

Fundamental Principles of Microtubule Disruption by Maytansinoids

Maytansinoids, a class of potent antimitotic agents, exert their cytotoxic effects by interfering with the function of microtubules, essential components of the cytoskeleton. This disruption ultimately leads to cell cycle arrest and programmed cell death.

Maytansinoids, including the DM4 derivative, are powerful tubulin inhibitors. medchemexpress.com They bind to tubulin, the protein subunit of microtubules, at or near the vincristine-binding site. creative-biolabs.com This binding interferes with the assembly of tubulin into microtubules, a process known as polymerization. wisdomlib.org Specifically, maytansinoids prevent the formation of microtubule bundles and can even lead to the disassembly of existing microtubules. youtube.com

Research indicates that maytansinoids suppress the dynamic instability of microtubules. nih.govnih.gov Microtubule dynamics, the constant switching between periods of growth and shrinkage, are critical for proper chromosome segregation during mitosis. proteogenix.science By suppressing these dynamics, maytansinoids effectively freeze the microtubule network, preventing the mitotic spindle from functioning correctly. nih.gov Studies have shown that metabolites of maytansinoid-ADCs are potent microtubule poisons, in some cases more so than the parent molecule, by strongly suppressing microtubule dynamic instability. nih.gov

| Maytansinoid | Mechanism of Action | Effect on Microtubules |

|---|---|---|

| Maytansine (B1676224) | Binds to tubulin near the Vinca (B1221190) alkaloid binding site. rsc.org | Inhibits tubulin polymerization and suppresses microtubule dynamics. nih.govrsc.org |

| DM1 | A maytansine analog that binds to β-tubulin. researchgate.net | Inhibits microtubule assembly and suppresses dynamic instability. researchgate.netaacrjournals.org |

| DM4 | A thiol-containing maytansinoid that acts as an antitubulin agent. medchemexpress.com | Inhibits tubulin polymerization and microtubule assembly. medchemexpress.com |

The disruption of microtubule function by maytansinoids directly impacts cell division. The inability of the mitotic spindle to form and function correctly triggers a cellular checkpoint, leading to arrest of the cell cycle in the G2-M phase. rsc.orgaacrjournals.orgnih.gov This arrest prevents the cell from proceeding through mitosis and dividing. proteogenix.science

Prolonged arrest in the G2-M phase ultimately initiates the intrinsic apoptotic pathway, leading to programmed cell death. mdpi.comnih.govmdpi.com The cell recognizes the irreparable damage to the mitotic machinery and activates a cascade of events that result in its own demise. frontiersin.org This process is characterized by morphological changes such as cell rounding and DNA fragmentation. nih.gov The induction of G2/M phase arrest and subsequent apoptosis is a hallmark of tubulin-targeting agents like maytansinoids. proteogenix.science

Intracellular Processing and Activation within Antibody-Drug Conjugates

The targeted delivery of DM4 via an ADC is crucial for its therapeutic effect. The following sections detail the journey of an SMCC-DM4 ADC from the cell surface to the release of its active cytotoxic payload.

Following internalization, the endosome containing the ADC-antigen complex fuses with a lysosome. creative-diagnostics.comnih.gov The lysosome is an acidic organelle containing a variety of degradative enzymes. mdpi.comnih.gov Within this harsh environment, the antibody component of the ADC is proteolytically degraded. nih.govnih.gov

Because SMCC is a non-cleavable linker, the release of the cytotoxic payload is dependent on the complete degradation of the antibody. nih.gov This process liberates the DM4 molecule still attached to the linker and the lysine (B10760008) residue from the antibody to which it was conjugated. nih.govnih.gov

The primary and most active metabolite generated from the lysosomal degradation of an SMCC-DM4 ADC is lysine-SMCC-DM4. nih.govnih.gov This metabolite consists of the DM4 payload, the SMCC linker, and the amino acid lysine. nih.gov Although charged, which can limit its ability to diffuse across cell membranes, lysine-SMCC-DM1 has been shown to be a potent cytotoxic agent. nih.govmedchemexpress.com Studies have demonstrated that this metabolite effectively inhibits tubulin polymerization and induces cell death upon its release into the cytoplasm. medchemexpress.com The generation of this active metabolite within the target cancer cell is the ultimate goal of the ADC's intracellular journey, leading to the desired therapeutic effect. nih.gov

| Step | Description | Key Molecules/Organelles |

|---|---|---|

| Binding and Internalization | The ADC binds to a target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis. mdpi.comnih.gov | Antibody, Target Antigen, Endosome |

| Lysosomal Trafficking | The endosome containing the ADC fuses with a lysosome. nih.gov | Endosome, Lysosome |

| Proteolytic Degradation | The antibody component of the ADC is degraded by lysosomal enzymes. nih.gov | Lysosomal Proteases |

| Metabolite Release | The active metabolite, Lysine-SMCC-DM4, is released into the cytoplasm. nih.gov | Lysine-SMCC-DM4 |

Synthetic Strategies and Conjugation Chemistry for Smcc Dm4

Chemical Synthesis of DM4 and Precursor Structures for Bioconjugation

DM4 (ravtansine) is a derivative of maytansine (B1676224), a highly potent anti-mitotic ansamacrolide originally isolated from Maytenus ovatus. cenmed.comcreative-biolabs.com Maytansinoids like DM4 exert their cytotoxic effect by inhibiting tubulin polymerization and microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells. creative-biolabs.commedchemexpress.com

The synthesis of DM4 involves chemical modifications of the maytansine structure to introduce a thiol group, which is essential for conjugation to linkers like SMCC. medchemexpress.combocsci.com Precursor structures for bioconjugation often involve the modification of the maytansine skeleton to incorporate a reactive handle suitable for linker attachment. For DM4, this typically involves the introduction of a sulfhydryl (thiol, -SH) group. medchemexpress.combocsci.com

One described synthetic route involves the preparation of a mercapto compound, such as 4-mercapto-4-methylpentanoic acid, which can then be converted into a disulfide. chemicalbook.com This modified side chain is subsequently coupled to a maytansinol (B1676226) derivative. chemicalbook.com For instance, reaction of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine with maytansinol can yield L-DM4SMe, which is then reduced to the thiol-containing DM4. chemicalbook.com

Design and Properties of the SMCC Linker in Antibody-Drug Conjugate Assembly

The SMCC linker, N-Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is a heterobifunctional crosslinker widely used in ADC assembly. wikipedia.orgthermofisher.combroadpharm.com Its design incorporates two distinct reactive groups that enable the formation of a stable covalent bridge between the antibody and the drug payload. wikipedia.orgthermofisher.combroadpharm.com

Structural Features and Heterobifunctional Nature of N-Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

SMCC possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. wikipedia.orgthermofisher.combroadpharm.com These groups are located at opposite ends of a cyclohexane (B81311) ring spacer. thermofisher.comaatbio.com The NHS ester is reactive towards primary amines, commonly found in lysine (B10760008) residues of antibodies. wikipedia.orgthermofisher.comthermofisher.com The maleimide group is reactive towards sulfhydryl (thiol) groups, such as the one present in DM4. wikipedia.orgthermofisher.comthermofisher.com This differential reactivity makes SMCC a heterobifunctional linker, allowing for controlled, sequential conjugation to molecules with different functional handles. wikipedia.orgthermofisher.combroadpharm.com The cyclohexane ring in the linker's spacer arm contributes to the stability of the maleimide group, reducing its rate of hydrolysis compared to linkers without this feature. thermofisher.comaatbio.com

The structure of SMCC can be represented as follows:

| Structural Feature | Reactive Group | Target Amino Acid | Reaction Product |

| Activated Ester | N-hydroxysuccinimide | Primary Amine (Lysine) | Amide Bond |

| Alkene | Maleimide | Sulfhydryl (Cysteine or modified thiol) | Thioether Bond |

Chemical Reactivity and Formation of Stable Thioether Bonds via Maleimide-Thiol Conjugation

The conjugation with SMCC typically proceeds in a two-step reaction. First, the NHS ester end of SMCC reacts with primary amine groups on the antibody, primarily the epsilon-amino groups of lysine residues, forming stable amide bonds. thermofisher.comaatbio.comresearchgate.net This step is usually carried out at a slightly alkaline pH (pH 7.0–9.0). thermofisher.comaatbio.com

In the second step, the maleimide group of the antibody-conjugated linker reacts with the thiol group of the drug payload (DM4 in this case). wikipedia.orgthermofisher.comresearchgate.net This reaction, a Michael addition, forms a stable, non-reducible thioether bond between the linker and the drug. researchgate.netbiochempeg.com This maleimide-thiol conjugation is typically performed at a slightly acidic to neutral pH (pH 6.5–7.5) to optimize the reaction rate and minimize maleimide hydrolysis. thermofisher.comaatbio.com

While maleimide-thiol conjugation is generally efficient and specific, the resulting thiosuccinimide linkage can be susceptible to thiol exchange reactions in the presence of excess free thiols, such as glutathione, which could lead to premature drug release. creativepegworks.comacs.orgd-nb.info However, the thioether bond formed with SMCC is considered non-cleavable in the extracellular environment, relying on the degradation of the antibody within the target cell for drug release. biochempeg.comrsc.orggoogle.com Hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct can also occur, leading to a ring-opened product that is more stable against thiol exchange. acs.orgfrontiersin.org

Antibody Conjugation Methodologies Utilizing SMCC-DM4

The conjugation of SMCC-DM4 to antibodies can be achieved through different strategies, primarily targeting either lysine residues or cysteine residues on the antibody. These methods result in ADCs with varying degrees of heterogeneity regarding the drug-to-antibody ratio (DAR) and the sites of drug attachment.

Lysine Conjugation Approaches

Lysine conjugation is a common method for preparing ADCs using linkers like SMCC. researchgate.netbocsci.comrsc.org Antibodies typically contain numerous lysine residues (around 90 in a typical IgG1 antibody), many of which have solvent-accessible epsilon-amino groups available for conjugation. bocsci.comnih.gov The NHS ester of SMCC reacts with these primary amine groups to form amide bonds. researchgate.netrsc.org

This approach is relatively straightforward but often results in a heterogeneous mixture of ADCs with the drug payload attached to multiple lysine residues at varying positions on the antibody. google.combocsci.comnih.gov The resulting ADCs exhibit a distribution of drug-to-antibody ratios (DARs). google.combocsci.comnih.gov While this method can yield ADCs with therapeutically relevant DARs (e.g., an average DAR of 3.5 for ado-trastuzumab emtansine, which uses an SMCC-like linker and DM1), the heterogeneity can pose challenges for characterization and manufacturing. google.comnih.gov Studies have shown that conjugation can occur at multiple kinetically preferred lysine sites. bocsci.com

Cysteine Conjugation Approaches

Cysteine conjugation involves the reaction of the maleimide group of the linker-payload with free sulfhydryl groups of cysteine residues on the antibody. researchgate.netrsc.org Native antibodies have cysteine residues involved in interchain and intrachain disulfide bonds. To utilize these sites for conjugation, the disulfide bonds must first be reduced to generate free thiol groups. researchgate.netgoogle.comnih.gov Alternatively, cysteine residues can be engineered into specific sites on the antibody to allow for more controlled and site-specific conjugation. researchgate.netgoogle.comnih.gov

In the case of using SMCC-DM4, the antibody would first be modified with SMCC (via lysine conjugation or reaction with engineered cysteines if a pre-activated SMCC is used), and subsequently, the thiol-containing DM4 would react with the maleimide groups on the modified antibody. researchgate.netrsc.org

Cysteine conjugation, particularly with engineered cysteines, can offer better control over the DAR and conjugation site compared to random lysine conjugation, potentially leading to more homogeneous ADC preparations. researchgate.netgoogle.comnih.gov For instance, reducing interchain disulfide bonds in an IgG1 antibody can yield 8 free thiols, allowing for a potential DAR of 8. google.comnih.gov Engineered cysteine approaches can be designed to achieve specific, lower DARs, such as DAR 2 or 4. google.comnih.gov

Impact of Conjugation Site Heterogeneity on Antibody-Drug Conjugate Properties

Conjugation site heterogeneity arises when the cytotoxic payload is attached to multiple possible sites on the antibody, leading to a mixture of ADC species with varying drug-to-antibody ratios (DAR) and different conjugation locations nih.govacs.org. This heterogeneity can impact the safety and efficacy of the ADC nih.gov.

Conventional conjugation methods, such as those targeting lysine or cysteine residues, often result in heterogeneous ADCs mdpi.comacs.org. Lysine conjugation can occur at over 60 sites on a typical antibody, while cysteine conjugation, often involving the reduction of interchain disulfide bonds, can result in conjugation at up to 8 sites njbio.comacs.org. This variability in conjugation sites and DAR can lead to a broad spectrum of pharmacokinetic values, potentially limiting the therapeutic window nih.gov.

Site-specific conjugation techniques are being developed to mitigate this heterogeneity by introducing unique functional groups or utilizing engineered amino acids at targeted positions on the antibody nih.govacs.org. These methods aim to produce more homogeneous ADCs with defined DAR and conjugation sites, potentially leading to improved stability, potency, and safety profiles compared to conventional heterogeneous conjugates nih.govacs.org.

Optimization of Drug-to-Antibody Ratio (DAR) in SMCC-DM4 Conjugates

Studies have shown that the in vitro potency of ADCs can increase with increasing DAR nih.govacs.org. However, there is no universally optimal DAR, as it depends on various factors, including the nature of the payload and the target antigen mdpi.comresearchgate.net. While higher DARs can increase potency, they can also lead to increased hydrophobicity, aggregation, faster clearance from circulation, and potential off-target toxicity mdpi.comresearchgate.netmedchemexpress.com. Conversely, a low DAR can result in reduced potency nih.gov.

For maytansinoid conjugates, preclinical findings suggest that ADCs with a DAR ranging from 2 to 6 may have a better therapeutic index compared to those with very high DARs (around 9-10) nih.govacs.orgresearchgate.net. Very high DAR ADCs have shown rapid clearance and decreased efficacy in preclinical models nih.govacs.org. A DAR range of 3.5-4 is generally considered optimal for maytansinoid ADCs, although exploring lower or higher DARs might be warranted depending on the specific target antigen researchgate.net.

Controlling the DAR during the conjugation process is crucial, especially for random conjugation methods where variations in reactant concentrations can lead to variable DAR nih.gov. For cysteine conjugation, the DAR is typically controlled by the amount of reducing agent used to generate free sulfhydryl groups on the antibody njbio.com.

Characterizing the DAR of ADCs is essential for defining critical quality attributes and ensuring product consistency nih.gov. Various analytical methods are used to determine DAR, including spectroscopy (such as UV/Vis), mass spectrometry (MS), size exclusion chromatography (SEC), and reversed-phase high-performance liquid chromatography (RP-HPLC) nih.govgoogle.com. UV-Visible spectroscopy is routinely used for DAR determination, as demonstrated with trastuzumab emtansine (Kadcyla), which uses an SMCC linker and DM1 payload; the distinct absorption maxima of the antibody and payload allow for calculation of the DAR nih.gov. RP-HPLC can also be used to characterize DAR, particularly for site-specific conjugates, by separating species with different drug loads based on hydrophobicity nih.gov.

Here is an interactive table summarizing some analytical methods for DAR characterization:

| Method | Principle | Application | Notes |

| UV-Visible Spectroscopy | Measures absorbance of antibody and payload at their respective maxima. | Routine DAR determination. | Relies on distinct chromophores in antibody and payload. |

| Mass Spectrometry (MS) | Determines the mass of intact ADC species with different drug loads. | Characterization of DAR distribution. | Provides information on the different DAR species present. |

| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Assessing aggregation and overall size distribution, can be coupled with MS. | Useful for assessing product purity and presence of unconjugated antibody or aggregates. |

| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Characterizing DAR, particularly for site-specific or less heterogeneous ADCs. | May not be suitable for highly heterogeneous conjugates or those with low payload hydrophobicity. nih.gov |

| Size Exclusion Chromatography-Mass Spectrometry (SEC-MS) | Combines size separation with mass analysis. | Comprehensive characterization of DAR distribution and related impurities. | Provides detailed information on species present in the ADC mixture. |

The DAR significantly influences the stability and pharmacokinetic properties of ADCs in preclinical models nih.govmedchemexpress.commedchemexpress.com. Higher DARs can increase the hydrophobicity of the ADC, potentially leading to increased aggregation and faster clearance from circulation mdpi.comresearchgate.netmedchemexpress.com.

Preclinical studies evaluating maytansinoid conjugates with varying DARs have demonstrated this influence nih.govacs.org. For conjugates with an average DAR below approximately 6, comparable clearance rates were observed in pharmacokinetic analysis nih.govacs.org. However, ADCs with very high average DARs (around 9-10) showed rapid clearance nih.govacs.org. Biodistribution studies in mice revealed that these high DAR conjugates accumulated rapidly in the liver, with significantly higher localization compared to lower DAR conjugates nih.govacs.org.

The influence of DAR on preclinical properties is evident in the observed relationship between DAR, clearance, and efficacy nih.govacs.orgresearchgate.net. ADCs with very high DARs may suffer from decreased efficacy, likely due to their faster clearance before reaching the tumor target nih.govacs.orgresearchgate.net. These findings underscore the importance of optimizing DAR to achieve a favorable balance between potency, stability, and pharmacokinetics for improved therapeutic outcomes researchgate.net.

Here is an interactive table summarizing the influence of DAR on ADC properties based on preclinical studies with maytansinoid conjugates:

| Average DAR Range | Observed Clearance Rate (Preclinical Models) | Observed Liver Accumulation (Preclinical Models) | In vitro Potency | Therapeutic Index (Preclinical Models) | Notes |

| Below ~6 | Comparable | Lower (7-10% %ID/g) | Increases with DAR | Better | Generally considered to have better therapeutic index. nih.govacs.orgresearchgate.net |

| ~9-10 | Rapid | Higher (24-28% %ID/g) | High | Lower | May suffer from decreased efficacy due to faster clearance. nih.govacs.org |

Preclinical Pharmacological Evaluation of Smcc Dm4 Conjugates

In Vitro Efficacy Studies

In vitro studies are crucial for evaluating the direct effects of SMCC-DM4 conjugates on cancer cells, including their ability to inhibit proliferation, induce cell cycle arrest and apoptosis, and exhibit target-specific cytotoxicity.

Assessment of Antiproliferative Activity and Growth Inhibition in Cancer Cell Lines

SMCC-DM4, typically as part of an ADC, has demonstrated potent antiproliferative activity against various cancer cell lines. Studies have shown that antibody-maytansinoid conjugates utilizing the SMCC-DM4 linker-payload can significantly inhibit the growth of cancer cells expressing the target antigen. For instance, anti-CD138 immunoconjugates, including those with DM4, significantly inhibited the growth of multiple myeloma cell lines and primary tumor cells from patients. nih.gov Similarly, ADCs employing DM4 payloads, including those with SMCC, have shown high potency with IC50 values in the picomolar range against certain cell lines. mdpi.com

While specific IC50 values for SMCC-DM4 conjugates across a broad panel of cell lines were not extensively detailed in the provided snippets, the general class of maytansinoid ADCs, including those with DM4, are known for their potent in vitro activity, often in the subnanomolar to picomolar range. bocsci.commdpi.com

Analysis of Cell Cycle Perturbations and Apoptosis Induction in Cellular Models

The cytotoxic mechanism of DM4, and thus SMCC-DM4 conjugates, involves the disruption of microtubule function, which leads to cell cycle arrest and the induction of apoptosis. bocsci.commedchemexpress.comcreativebiolabs.netnih.gov In multiple myeloma cells treated with anti-CD138 immunoconjugates (including those with DM4), G2-M cell cycle arrest was observed, followed by apoptosis. nih.gov This apoptosis was associated with the cleavage of key caspase proteins (caspase-3, caspase-8, caspase-9) and poly(ADP-ribose) polymerase. nih.gov

Studies comparing different linkers have also shown that SMCC-linked conjugates can induce cell cycle arrest. For example, an anti-CanAg–SMCC–DM1 conjugate (using DM1, a closely related maytansinoid) increased the percentage of cells in the G2-M phase in COLO 205 cells. aacrjournals.org This mechanism underscores the ability of the DM4 payload, delivered via the SMCC linker, to effectively interfere with cellular division processes.

Evaluation of Target-Specific Cytotoxicity versus Non-Target Cellular Populations

A key advantage of ADCs utilizing linker-payloads like SMCC-DM4 is their ability to selectively target cancer cells expressing a specific antigen, thereby minimizing toxicity to non-target cells. bocsci.comresearchgate.net In vitro studies with anti-CD138 immunoconjugates demonstrated significant growth inhibition of multiple myeloma cell lines and patient-derived tumor cells without exhibiting cytotoxicity against peripheral blood mononuclear cells from healthy volunteers. nih.gov This indicates that the cytotoxic effect is primarily directed towards cells displaying the targeted antigen. The requirement for specific binding for inducing cytotoxicity has been confirmed, as non-conjugated antibodies can block the cytotoxic effect of the immunoconjugate. nih.gov

Investigations into Mechanisms of Drug Resistance and Strategies for Overcoming Efflux Pump-Mediated Resistance (e.g., P-gp)

Multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp), can impact the efficacy of cytotoxic agents. P-gp actively pumps drugs out of cancer cells, reducing intracellular concentrations. scirp.org P-gp activity has been identified as a critical resistance factor against DM4 cytotoxicity in certain leukemia cell lines. scirp.orgnih.gov

Strategies to overcome P-gp-mediated resistance have been explored, including the development of novel linkers. Studies comparing SMCC-linked conjugates with those utilizing hydrophilic linkers like PEG4Mal have shown differences in activity against MDR1-expressing cell lines. aacrjournals.org While anti-EpCAM–SMCC–DM1 showed reduced potency against MDR1-positive cells compared to a PEG4Mal-linked conjugate, the PEG4Mal-linked conjugate was significantly more potent on these resistant cell lines. aacrjournals.org The MDR1 inhibitor cyclosporin (B1163) A significantly enhanced the potency of the SMCC-linked conjugate against MDR1-expressing cells, suggesting that P-gp-mediated efflux contributes to resistance with the SMCC linker. aacrjournals.org

In Vivo Efficacy Studies in Preclinical Disease Models

Preclinical in vivo studies using human tumor xenograft models are essential for evaluating the antitumor efficacy of SMCC-DM4 conjugates in a more complex biological setting.

Utilization of Human Tumor Xenograft Models (e.g., Cell-Derived Xenografts, Patient-Derived Xenografts)

SMCC-DM4 conjugates, as components of ADCs, have been evaluated for their in vivo efficacy in various human tumor xenograft models, including both cell-derived xenografts (CDX) and patient-derived xenografts (PDX). creativebiolabs.netnih.govnih.govresearchgate.netresearchgate.netnih.govscilit.com These models allow for the assessment of tumor growth inhibition and regression in a living system.

Studies using murine multiple myeloma cell xenograft models and SCID mice bearing implanted bone chips with human multiple myeloma cells (SCID-hu model) have shown that anti-CD138-maytansinoid conjugates, including those with DM4, significantly inhibited tumor growth in vivo and prolonged host survival. nih.govresearchgate.net

Comparisons between different linker types in xenograft models have provided insights into the performance of SMCC-linked conjugates. While in vitro activity might be similar between different linkers, disulfide-linked conjugates have sometimes shown greater activity in xenograft models compared to thioether-linked conjugates like SMCC-DM1 for certain antigen targets. capes.gov.braacrjournals.org However, the concentration of active metabolites in the tumor for SMCC-DM1 conjugates was found to be slightly greater than for disulfide-linked conjugates in some studies, suggesting that differences in activity are not solely due to greater net delivery. aacrjournals.org

Studies investigating resistance mechanisms in vivo have also utilized xenograft models. Anti-EpCAM–PEG4Mal–DM1 conjugates demonstrated improved efficacy compared to anti-EpCAM–SMCC–DM1 in eradicating MDR1-expressing human xenograft tumors, highlighting the impact of the linker on overcoming resistance in vivo. aacrjournals.orgscilit.com

Here is a summary table of some in vitro and in vivo findings related to SMCC-DM4 conjugates and related maytansinoid ADCs:

| Study Focus | Model System | Key Findings Related to SMCC-DM4 Conjugates (or related) | Source |

| Antiproliferative Activity | Multiple Myeloma cell lines & primary cells | Significant growth inhibition observed with anti-CD138 immunoconjugates (including DM4). | nih.gov |

| Antiproliferative Activity | Various cancer cell lines | High potency (picomolar range) observed for certain DM4 ADCs. | mdpi.com |

| Cell Cycle & Apoptosis | Multiple Myeloma cells | Induced G2-M arrest and apoptosis, associated with caspase cleavage. | nih.gov |

| Cell Cycle | COLO 205 cells (with SMCC-DM1) | Increased percentage of cells in G2-M phase. | aacrjournals.org |

| Target Specificity | Multiple Myeloma cells vs. healthy PBMCs | Selective cytotoxicity against MM cells, no significant effect on healthy PBMCs. Cytotoxicity is binding-dependent. | nih.gov |

| Drug Resistance (P-gp) | Leukemia cell lines | P-gp activity is a critical resistance factor against DM4 cytotoxicity. | scirp.orgnih.gov |

| Drug Resistance (P-gp) | MDR1-expressing cell lines (with SMCC-DM1) | Reduced potency compared to PEG4Mal-linked conjugate; potency enhanced by P-gp inhibitor. | aacrjournals.org |

| In Vivo Efficacy (Xenograft) | Murine MM xenograft & SCID-hu models | Significant tumor growth inhibition and prolonged survival with anti-CD138-maytansinoid conjugates (including DM4). | nih.govresearchgate.net |

| In Vivo Efficacy (Xenograft) | HT-29 & COLO 205 tumors (comparing linkers) | Disulfide-linked DM4 conjugate showed greater activity than SMCC-DM1 in some models. | capes.gov.braacrjournals.orgresearchgate.net |

| In Vivo Efficacy (MDR Xenograft) | MDR1-expressing human xenograft tumors (SMCC-DM1) | PEG4Mal-linked conjugate more effective than SMCC-DM1 in eradicating tumors. | aacrjournals.orgscilit.com |

Evaluation of Tumor Growth Inhibition, Tumor Regression, and Survival Benefit in Rodent Models

Preclinical studies in rodent models are crucial for evaluating the antitumor activity of SMCC-DM4 conjugates. These evaluations typically assess the ability of the ADC to inhibit tumor growth, induce tumor regression, and improve the survival rate of tumor-bearing animals. For instance, antibody-maytansinoid conjugates have consistently shown the ability to inhibit tumor growth in preclinical studies nih.gov. Studies using ADCs targeting specific antigens, such as those against the c-RET proto-oncogene in breast carcinoma models, have demonstrated potent in vitro and in vivo activity in RET-expressing tumor xenograft models researchgate.net. In one study, ADCs utilizing DM1 and DM4 payloads, including Y078-DM4, demonstrated statistically significant, dose-dependent tumor growth inhibition in mice bearing human breast cancer xenografts researchgate.net. Y078-DM4 showed potent activity with an IC50 of 0.15 nM in engineered MCF-7/L-RET cells, suggesting potency is dependent on receptor density researchgate.net. Another study involving nBT062-SPDB-DM4 (a DM4 conjugate with a different linker) significantly inhibited multiple myeloma tumor growth and prolonged host survival in xenograft mouse models researchgate.net. These findings highlight the potential of DM4-based conjugates, including those employing the SMCC linker, to exert significant antitumor effects in preclinical rodent models.

Comparative Analysis of Linker Chemistry and its Impact on In Vivo Antitumor Activity

The choice of linker chemistry significantly impacts the in vivo antitumor activity of ADCs. Non-cleavable linkers, such as SMCC, require the complete degradation of the antibody within the lysosome to release the active payload, which typically remains attached to an amino acid residue nih.govmdpi.com. Cleavable linkers, on the other hand, are designed to release the payload in response to specific tumor microenvironment conditions, such as low pH or high protease levels mdpi.commdpi.com.

Studies comparing different linkers have shown varying outcomes. For example, an anti-CanAg antibody conjugated to DM1 via an uncleavable SMCC linker effectively killed target-positive cells but was unable to kill antigen-negative cells in a mixed population, as the resulting metabolite (lysine-SMCC-DM1) is charged and does not readily cross cell membranes, limiting bystander effects rsc.org. In contrast, a disulfide-linked DM4 conjugate (huC242-SPDB-DM4) not only killed antigen-positive cells but also eradicated antigen-negative cells in a mixed culture due to the release of lipophilic metabolites (DM4 and S-methyl-DM4) that can diffuse into neighboring cells and exert a bystander effect rsc.orgacs.orgnih.gov.

While cleavable linkers may offer the advantage of bystander killing, non-cleavable linkers like SMCC generally exhibit greater stability in systemic circulation, potentially leading to reduced off-target toxicity related to premature payload release nih.govmdpi.com. However, ADCs with cleavable linkers often demonstrate superior efficacy in preclinical models mdpi.com. The increased in vivo efficacy observed with disulfide-based linkers compared to uncleavable thioether-based linkers like SMCC in some antibody-maytansinoid conjugates is attributed to the cell-killing properties of the lipophilic metabolites released from disulfide-linked conjugates acs.orgnih.gov.

Preclinical Pharmacokinetic and Biodistribution Studies of SMCC-DM4 Conjugates

Pharmacokinetic (PK) and biodistribution studies in preclinical animal models are essential for understanding how SMCC-DM4 conjugates are absorbed, distributed, metabolized, and excreted. These studies help to assess the stability of the conjugate in circulation, its distribution to tumor and normal tissues, and the fate of the released payload.

Preclinical Pharmacokinetic and Biodistribution Studies of SMCC-DM4 Conjugates

Determination of Conjugate and Antibody Component Clearance in Animal Models

Comparing different linker types, studies have indicated that conjugates with uncleavable linkers like SMCC may have slightly faster clearance of the conjugate compared to the total antibody in preclinical studies nih.gov. However, the non-cleavable SMCC linkage is generally more resistant to in vivo maytansinoid-linker cleavage activities compared to some cleavable linkers, such as SPP-DM1 conjugates google.com. This greater stability of the SMCC linkage can lead to a decreased clearance rate for SMCC-linked conjugates compared to less stable linker types google.com.

Assessment of Metabolite Distribution and Accumulation in Relevant Tissues of Preclinical Models

Understanding the distribution and accumulation of metabolites in tissues is crucial for predicting potential efficacy and toxicity. For ADCs utilizing non-cleavable linkers like SMCC, the primary intracellular metabolite following lysosomal degradation is the linker-payload attached to an amino acid residue, typically lysine-SMCC-DM4 nih.govmdpi.comacs.orgnih.gov. This metabolite is often charged and has low membrane permeability mdpi.com.

Studies using tritium-labeled DM4 conjugates, such as anti-CanAg-SPDB-[3H]DM4 (a disulfide-linked conjugate), have allowed for the measurement of maytansinoid distribution and catabolism in tumor-bearing mice nih.gov. These studies have identified target-dependent tumor metabolites, including lysine-Nε-SPDB-DM4, DM4, and S-methyl-DM4 for the disulfide-linked conjugate acs.orgnih.gov. In contrast, the sole metabolite identified for the uncleavable thioether-linked huC242-SMCC-DM1 was lysine-Nε-SMCC-DM1 acs.orgnih.gov. The accumulation of metabolites in tumor tissue is a key factor in the ADC's efficacy rsc.org.

Role of Linker Stability in Systemic Exposure of Released Payload in Vivo

The stability of the linker in systemic circulation plays a critical role in controlling the release of the cytotoxic payload and minimizing off-target exposure. Non-cleavable linkers, such as SMCC, are designed to be highly stable in the bloodstream, preventing premature release of the potent cytotoxic agent before the ADC reaches the tumor target and is internalized mdpi.commedchemexpress.com.

Premature deconjugation of the payload in systemic circulation due to inadequate linker stability can lead to the appearance of "free" payload in the plasma, contributing to off-target toxicity mdpi.com. Linkers with increased steric hindrance, such as the SPDB-DM4 linker, can enhance the stability of the ADC in circulation, aiming to reduce non-specific toxicities nih.gov. While cleavable linkers are designed for targeted release within the tumor, they can sometimes undergo hydrolysis in plasma at an appreciable rate mdpi.com. The greater stability of non-cleavable linkers like SMCC in systemic circulation is a key advantage in minimizing systemic exposure to the highly potent DM4 payload, thereby potentially improving the therapeutic index mdpi.comgoogle.com. Optimizing linker design is crucial for achieving optimal stability and reducing payload metabolism in circulation in vivo researchgate.net.

Advanced Analytical Characterization of Smcc Dm4 Antibody Drug Conjugates

Spectroscopic Techniques for Conjugate Analysis

UV-Visible Spectroscopy for Drug-to-Antibody Ratio Determination

UV-Visible (UV-Vis) spectroscopy is a widely used, simple, and convenient method for determining the average drug-to-antibody ratio (DAR) of ADCs. creative-biolabs.combocsci.comnih.govspringernature.compharmiweb.com This technique relies on the principle that both the antibody and the conjugated drug (DM4 in this case) have distinct absorbance spectra. bocsci.compharmiweb.comunchainedlabs.com The antibody typically exhibits a maximum absorbance at 280 nm due to aromatic amino acids, while the DM4 payload has a maximum absorbance at a different wavelength, such as 252 nm or 256 nm. pharmiweb.comnih.gov

By measuring the absorbance of the ADC sample at two different wavelengths (typically 280 nm and the maximum absorbance wavelength of the drug) and knowing the extinction coefficients of the unconjugated antibody and the free drug, the concentrations of both the antibody and the conjugated drug in the solution can be determined using the Beer-Lambert law. bocsci.comnih.gov The average DAR is then calculated from the molar concentrations of the drug and the antibody. bocsci.comspringernature.compharmiweb.com

This method is applicable to both cysteine-linked and lysine-linked ADCs. creative-biolabs.compharmiweb.com However, challenges can arise if the UV-Vis absorbance spectra of the antibody and the drug significantly overlap. unchainedlabs.com Specialized algorithms and instrumentation can help deconvolute overlapping spectra to improve accuracy. unchainedlabs.com

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques provide more detailed information about ADC heterogeneity, including DAR distribution and the presence of unconjugated antibody or aggregates. jst.go.jpcreative-biolabs.com

Size Exclusion Chromatography (SEC) for Assessment of Purity and Aggregate Formation

Size Exclusion Chromatography (SEC) is a chromatographic technique used to separate molecules based on their hydrodynamic size. tandfonline.comlcms.czsepscience.com In the context of ADCs, SEC is primarily used to assess the purity of the conjugate and to detect the presence of high molecular weight species (aggregates) or low molecular weight fragments. lcms.czeuropeanpharmaceuticalreview.comwyatt.com Aggregation is a critical quality attribute for ADCs as it can impact safety and efficacy. unchainedlabs.comwyatt.com

SEC separates the intact ADC from aggregates, which elute earlier due to their larger size, and from smaller fragments or unconjugated linkers/drugs, which elute later. lcms.cz While SEC is effective for size-based separation, it typically does not resolve ADC species with different drug loads (DAR variants) unless coupled with other detection methods like multi-angle light scattering (MALS) and differential refractive index (dRI) detectors. europeanpharmaceuticalreview.comwyatt.com SEC-MALS-UV-dRI can provide information on molar mass, aggregation, and average DAR in a single run. wyatt.com Mobile phase composition can influence SEC performance for ADCs due to protein-protein interactions with the column matrix. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization and DAR Profiling

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-ESI-MS), is a powerful technique for the molecular characterization of ADCs and the determination of their DAR profile. jst.go.jpcreative-biolabs.com ESI-MS can determine the intact mass of the antibody and the conjugated ADC species. By analyzing the mass spectrum, the different drug-loaded species (e.g., antibody conjugated with 0, 1, 2, etc., drug molecules) can be identified based on their mass increase corresponding to the mass of the drug-linker. nih.gov

Hydrophobic Interaction Chromatography (HIC) for Analysis of Conjugation Heterogeneity

Hydrophobic Interaction Chromatography (HIC) is a widely used technique for analyzing the conjugation heterogeneity and determining the DAR and drug load distribution of ADCs. tandfonline.comproteogenix.sciencecreative-biolabs.compharmiweb.comtandfonline.comnih.govchromatographyonline.comtosohbioscience.com HIC separates molecules based on their hydrophobicity. tandfonline.comtosohbioscience.comcellmosaic.com Since the conjugated drug (DM4) is hydrophobic, the hydrophobicity of the ADC increases with the number of conjugated drug molecules. tandfonline.comtandfonline.comtosohbioscience.com

In HIC, the unconjugated antibody, being the least hydrophobic, elutes first, followed by species with increasing numbers of conjugated drug molecules. tandfonline.comcreative-biolabs.comnih.govchromatographyonline.com This allows for the separation and quantification of different DAR species. tandfonline.comnih.govcellmosaic.com The percentage area of each peak in the HIC chromatogram corresponds to the relative abundance of each drug-loaded species, and the weighted average DAR can be calculated from these peak areas and their corresponding drug loads. creative-biolabs.combocsci.comnih.govchromatographyonline.com

HIC is considered a standard technique for analyzing cysteine-conjugated ADCs, where it can effectively separate species with different drug loads. proteogenix.sciencecreative-biolabs.compharmiweb.comnih.gov For lysine-conjugated ADCs, which have a higher degree of heterogeneity due to random conjugation sites, achieving baseline separation of all DAR species by HIC can be challenging, although it can still separate unconjugated antibody from conjugated species. tandfonline.comproteogenix.science HIC is typically performed under mild, non-denaturing conditions, which helps maintain the structural integrity of the ADC. sepscience.comcellmosaic.com However, the high salt concentrations often used in HIC mobile phases can limit its direct compatibility with MS detection. tandfonline.comproteogenix.science

Radiochemical Techniques for In Vivo Tracking

Radiochemical techniques involve labeling the ADC with a radioisotope for in vivo tracking and biodistribution studies. This allows researchers to monitor the distribution, targeting, and clearance of the ADC in living systems. While the search results did not provide specific details on radiochemical techniques applied directly to SMCC-DM4 ADCs, general principles for ADC radiolabeling apply.

Radioisotopes such as Zirconium-89 (⁸⁹Zr) or Indium-111 (¹¹¹In) can be conjugated to the antibody component of the ADC. [Search for "ADC radiolabeling 89Zr 111In"] This labeling should ideally not interfere with the ADC's targeting ability or its pharmacological activity. By detecting the radiation emitted by the isotope, the location and concentration of the ADC in different tissues and organs can be quantified over time using imaging techniques like Positron Emission Tomography (PET) for ⁸⁹Zr or Single-Photon Emission Computed Tomography (SPECT) for ¹¹¹In. These studies provide valuable data on the pharmacokinetics and tumor targeting efficiency of the ADC in preclinical models.

Application of Radiolabeling (e.g., 3H, 125I) for Pharmacokinetic and Biodistribution Studies in Preclinical Animal Models

Radiolabeling techniques are widely applied in preclinical studies to provide sensitive and quantitative assessment of ADC pharmacokinetics and biodistribution. By incorporating radioactive isotopes into either the antibody component or the cytotoxic payload, researchers can track the fate of the ADC and its components within living systems. Common isotopes used include tritium (B154650) (3H) and iodine-125 (B85253) (125I).

Tritium (3H) is frequently used to label the maytansinoid payload, such as DM4 or DM1. This allows for the measurement of total ADC concentration in plasma and tissues by quantifying the radioactivity associated with the payload. wikipedia.orgcenmed.comguidetopharmacology.orgfishersci.casigmaaldrich.com Studies involving 3H-labeled maytansinoid conjugates, including those with DM4, have been conducted in preclinical models like CD-1 mice to evaluate plasma clearance following intravenous administration. wikipedia.orgcenmed.comguidetopharmacology.orgfishersci.ca These studies measure radioactivity in plasma over time to determine clearance rates. wikipedia.orgcenmed.comguidetopharmacology.orgfishersci.ca

Iodine-125 (125I) is commonly employed to radiolabel the antibody component of ADCs. sigmaaldrich.comnih.gov Labeling the antibody allows for the assessment of the distribution and clearance of the intact ADC or the antibody portion after payload release. By using different isotopes to label the antibody and the payload, it is possible to differentiate the PK and biodistribution of the whole conjugate from that of the released payload or the antibody alone. sigmaaldrich.com For instance, studies using 125I-labeled antibodies and 125I-labeled antibody-DM4 conjugates in non-tumor-bearing mice have shown similar clearance and tissue distribution profiles compared to the unmodified antibody, suggesting that conjugation at typical drug-to-antibody ratios (DARs) around 3.5-4.0 does not significantly alter the antibody's fundamental PK and biodistribution characteristics. sigmaaldrich.comnih.gov

Radiolabeling studies have been instrumental in understanding the impact of ADC design parameters, such as the drug-to-antibody ratio (DAR), on in vivo behavior. Research using 3H-labeled maytansinoid conjugates, including those with DM4 linked via different linkers, has demonstrated that the DAR significantly influences ADC clearance. wikipedia.orgcenmed.comguidetopharmacology.orgfishersci.casigmaaldrich.comwikipedia.org ADCs with lower DAR values (typically ranging from 2 to 6) tend to exhibit slower clearance rates, similar to that of the unconjugated antibody. wikipedia.orgcenmed.comguidetopharmacology.orgfishersci.casigmaaldrich.com In contrast, conjugates with very high DAR values (around 9-10) show significantly faster blood clearance. wikipedia.orgcenmed.comguidetopharmacology.orgfishersci.casigmaaldrich.comwikipedia.org

Biodistribution studies using radiolabeled ADCs provide quantitative data on the accumulation of the conjugate or payload in various tissues and organs. For example, studies comparing ADCs with different DARs have shown that high DAR (9-10) maytansinoid conjugates exhibit rapid and increased accumulation in the liver in preclinical mouse models compared to lower DAR (2-6) conjugates. wikipedia.org This differential tissue distribution, particularly the increased hepatic uptake of high DAR conjugates, is a critical factor influencing both efficacy and potential off-target toxicity.

The application of radiolabeling techniques offers a highly sensitive method for characterizing the in vivo PK and biodistribution of SMCC-DM4 ADCs and other related maytansinoid conjugates in preclinical animal models. sigmaaldrich.com By providing detailed quantitative data on clearance and tissue distribution, these studies are essential for understanding the factors that influence ADC behavior and for guiding the rational design and selection of promising ADC candidates for further development.

Effect of Drug-to-Antibody Ratio (DAR) on ADC Clearance and Liver Accumulation in Preclinical Mouse Models (Based on Radiolabeling Studies)

| ADC Type (Payload/Linker) | Average DAR Range | Plasma Clearance | Liver Accumulation (Relative to Lower DAR) | Source(s) |

| Maytansinoid (DM1/DM4) | 2-6 | Slower | Lower (7-10 %ID/g at 2-6h) | wikipedia.orgcenmed.comguidetopharmacology.orgfishersci.casigmaaldrich.comwikipedia.org |

| Maytansinoid (DM1/DM4) | 9-10 | Faster | Higher (24-28 %ID/g at 2-6h) | wikipedia.orgcenmed.comguidetopharmacology.orgfishersci.casigmaaldrich.comwikipedia.org |

Note: Data is a synthesis of findings across multiple sources regarding maytansinoid ADCs, including those with DM4, and illustrates general trends observed in radiolabeling studies based on DAR.

Emerging Research Directions and Future Perspectives for Smcc Dm4 in Preclinical Drug Design

Exploration of Novel Antibody-Drug Conjugate Design Principles

The design of ADCs utilizing SMCC-DM4 involves careful consideration of the linker-payload motif and the strategy for conjugating this motif to the antibody. These aspects significantly influence the ADC's stability, targeted delivery, and intracellular release of the cytotoxic payload.

Innovations in Linker-Payload Motifs for Tuned Release Kinetics and Intracellular Stability

The SMCC linker is characterized as a non-cleavable linker. Non-cleavable linkers are designed to release the cytotoxic payload upon complete lysosomal degradation of the antibody within the target cell mdpi.comnjbio.commdpi.com. This mechanism aims to ensure stability in systemic circulation, minimizing premature drug release and potential off-target toxicity medchemexpress.commdpi.commdpi.com. The SMCC linker, specifically, incorporates a cyclo-nucleic acid ring that has been reported to reduce the hydrolysis rate of the antibody conjugate at high pH levels, contributing to stability while maintaining antibody specificity mdpi.com.

The stability of the linker is crucial; an ideal linker should maintain high stability in the bloodstream while allowing for specific release of the payload at the target tissue nih.gov. Non-cleavable linkers like SMCC are known for their stability and release the payload only when the ADC undergoes complete degradation in the lysosome njbio.com. The linker remains attached to the payload as part of the active metabolite, which can influence the payload's properties, including bystander activity and affinity to efflux pumps njbio.com.

Research continues to explore linker technologies, recognizing that while certain linker technologies have been historically associated with specific payload classes, the constructs are independent, allowing for flexibility in combining different linkers and payloads njbio.com. The goal is to achieve tuned release kinetics that facilitate efficient payload delivery within the tumor cell while limiting systemic exposure.

Strategies for Site-Specific Conjugation to Enhance Conjugate Homogeneity and Performance

Conventional methods of conjugating linker-payloads to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites medchemexpress.comacs.org. This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and tolerability medchemexpress.comacs.org. Strategies for site-specific conjugation are being developed to overcome these limitations and produce more homogenous ADCs with improved therapeutic windows medchemexpress.comacs.org.

Controlled conjugation strategies include the use of engineered cysteine residues, unnatural amino acids, or enzymatic conjugation through glycosyltransferases and transglutaminases medchemexpress.com. These approaches aim to attach the linker-payload at specific, predetermined sites on the antibody, leading to a more defined and consistent DAR and conjugation profile medchemexpress.comacs.org. For example, a chemical site-specific conjugation technology platform has been reported to enable the highly efficient and versatile conjugation of IgG1, IgG2, and IgG4 antibodies, with the site-specificity confirmed through peptide mapping analyses acs.org. Such advancements in site-specific conjugation are expected to enhance the predictability and performance of ADCs utilizing payloads like SMCC-DM4.

Development and Application of Advanced Preclinical Models

The accurate assessment of SMCC-DM4-based ADCs in preclinical studies is critical for predicting their clinical potential. Advanced preclinical models are being increasingly utilized to better recapitulate the complexity of human tumors and improve the translatability of research findings.

Integration of Patient-Derived Xenografts (PDX) for Personalized Drug Response Prediction

Patient-derived xenograft (PDX) models, created by implanting patient tumor tissue directly into immunodeficient mice, are considered superior preclinical cancer models compared to conventional cell line-derived xenografts mdpi.comugent.be. PDX models better preserve the heterogeneity of the original tumor and its microenvironment, including the stroma and vasculature, which more closely resembles the clinical setting mdpi.com.

The use of PDX models has been shown to improve the predictability of clinical therapeutic responses mdpi.com. These models can provide information regarding the response of individual patient tumors to various drugs, facilitating the evaluation of treatment efficacy prior to clinical use and contributing to the advancement of personalized medicine mdpi.comugent.be. PDX models are being utilized in the preclinical evaluation of ADCs, including those potentially incorporating SMCC-DM4, to assess their in vivo efficacy and understand factors influencing response in a more clinically relevant context aacrjournals.orgulb.ac.be.

Utilization of In Silico Modeling and Organ-on-a-Chip Systems for Mechanistic Research

In addition to in vivo models, in silico modeling and organ-on-a-chip (OoC) systems are emerging as valuable tools for preclinical research on ADCs like those using SMCC-DM4 nih.govfrontiersin.orgdynamic42.com.

In silico modeling involves computational approaches to simulate biological processes and predict drug behavior. Mathematical modeling of OoC systems, for instance, can help optimize chip design and predict dynamic microenvironments, reducing the need for extensive experimental testing frontiersin.org.

Organ-on-a-chip technology utilizes microscale devices to mimic the structure and function of human organs and tissues in vitro frontiersin.orgdynamic42.comimec-int.com. These systems can replicate the biochemical microenvironment, tissue-tissue interactions, and mechanical dynamics of organs, offering a more physiologically relevant platform than traditional 2D cell cultures frontiersin.org. OoC systems allow for the use of patient-specific biology, potentially enabling more personalized medicine approaches and accelerating drug screening and development imec-int.com. They can provide insights into the mechanisms of action and potential off-target effects of ADCs in a controlled and human-relevant setting dynamic42.comimec-int.comhumaneworld.org. The integration of in silico modeling with OoC systems can further enhance data analysis and support a priori experimental design, particularly in estimating in vitro ADME parameters when multiple tissues are involved nih.gov.

Mechanistic Investigations into Resistance to SMCC-DM4 Conjugates Beyond Efflux Pumps

While drug efflux pumps, such as ABC transporters, are well-known mechanisms of resistance to cytotoxic payloads like DM4 by actively pumping the drug out of the cell, research is also focusing on understanding and overcoming other mechanisms of resistance to ADC conjugates mdpi.comresearchgate.netnih.gov.

Resistance to ADCs can arise from various factors beyond efflux pumps, including alterations in the targeted tumor antigen (e.g., reduced expression or epitope masking), defects in ADC internalization or lysosomal processing, and activation of specific survival mechanisms within cancer cells researchgate.netnih.gov. Changes in the tumor microenvironment and intratumor heterogeneity can also play a significant role in altering ADC tissue penetration and tumor response researchgate.net.

Preclinical Strategies for Combination Therapies Involving SMCC-DM4 Conjugates

Preclinical research is actively exploring the potential of combining ADCs, including those utilizing the SMCC-DM4 linker-payload, with other therapeutic agents to enhance anti-tumor activity and overcome resistance mechanisms. These strategies aim to leverage the distinct mechanisms of action of each component to achieve synergistic or additive effects.

One approach involves combining SMCC-DM4 conjugates with conventional chemotherapy. Preclinical studies have demonstrated that combining ADCs with chemotherapy can lead to better treatment outcomes compared to either agent alone in certain tumor models. For instance, studies have shown improved efficacy when combining chemotherapy with ravtansine-based ADCs (which utilize DM4) in ovarian cancer preclinical models nih.gov. The rationale behind such combinations often lies in targeting different phases of the cell cycle or modulating tumor cell surface antigen expression nih.gov.

Another area of investigation is the combination of SMCC-DM4 conjugates with targeted therapies, such as BCL2 or PI3K inhibitors. Preclinical experiments have identified the benefit of adding ADCs, including those with DM4 payloads, to these targeted agents haematologica.org. Synergy with venetoclax, a BCL2 inhibitor, has been reported for ADCs bearing microtubule-targeting agents like DM4, potentially due to the downregulation of MCL1 haematologica.org.

The combination of ADCs with immunotherapy is also a promising preclinical strategy. ADCs that induce immunogenic cell death can potentially enhance responses to immune checkpoint inhibitors by promoting T-cell infiltration and activation mdpi.com. While the direct interaction of SMCC-DM4 conjugates with the immune system in combination therapies is an area of ongoing research, the broader concept of combining ADCs with immunotherapy is being rigorously explored in preclinical settings nih.gov.

Preclinical studies evaluating SMCC-DM4 conjugates in combination therapies often involve in vitro cell viability assays and in vivo xenograft models in immunocompromised mice aacrjournals.orgresearchgate.net. These studies assess the anti-tumor activity of the combination compared to monotherapy with each agent. For example, in vivo studies with MM tumor xenografts showed that an anti-CD138 antibody conjugated to SPDB-DM4 (a related DM4 conjugate) demonstrated significant dose-dependent tumor growth inhibition and regression aacrjournals.org. While this specific study used an SPDB linker, it highlights the preclinical evaluation methods used for DM4 conjugates in vivo.

The choice of linker in ADCs, such as the non-cleavable SMCC linker or cleavable linkers like SPDB, can influence the efficacy of the conjugate and its potential in combination therapies researchgate.netportico.orgnjbio.com. Studies comparing SMCC-linked DM1 conjugates with SPDB-linked DM4 conjugates have shown variations in activity depending on the tumor model and administration schedule researchgate.net. These findings underscore the importance of empirical selection and evaluation of linker-payload combinations in preclinical studies to maximize the therapeutic window portico.org.

Data from preclinical studies guide the rational design of combination regimens by providing insights into synergistic mechanisms and potential overlapping toxicities nih.gov. Understanding the pharmacokinetics and pharmacodynamics of SMCC-DM4 conjugates in combination with other agents is crucial for predicting clinical outcomes nih.gov.

While specific detailed research findings and data tables solely focused on SMCC-DM4 combination therapies in preclinical settings are less prevalent in the provided search results compared to studies on SMCC-DM4 as a single agent or comparisons with other linkers/payloads, the general principles and strategies for ADC combination therapies, which would apply to SMCC-DM4 conjugates, are well-documented.

For instance, preclinical efficacy studies of ADCs often involve evaluating tumor growth inhibition in xenograft models. An example of such data, though not specifically for an SMCC-DM4 combination, is provided in studies comparing different DM4 conjugates or combinations with chemotherapy aacrjournals.orgaacrjournals.org. These studies typically measure tumor volume over time across different treatment groups (control, monotherapy agents, combination therapy) to assess the effectiveness of the combination.

| Preclinical Combination Strategy | Rationale | Potential SMCC-DM4 Application | Supporting Evidence (General ADC) |

| Chemotherapy | Targeting different cell cycle phases, modulating antigen expression. | Combining SMCC-DM4 conjugates with agents like platinum compounds or anthracyclines. | Improved outcomes with ravtansine (DM4) ADCs and chemotherapy in ovarian cancer models nih.gov. |

| Targeted Therapies (e.g., BCL2, PI3K inhibitors) | Targeting parallel survival pathways, inducing synergistic cell death. | Combining SMCC-DM4 conjugates with inhibitors relevant to the target cancer type. | Synergy observed with DM4-containing ADCs and BCL2/PI3K inhibitors in lymphoma models haematologica.org. |

| Immunotherapy (e.g., Checkpoint Inhibitors) | Inducing immunogenic cell death, enhancing anti-tumor immune response. | Combining SMCC-DM4 conjugates with immune checkpoint inhibitors or other immunomodulatory agents. | ADCs can induce immunogenic cell death, potentially potentiating immunotherapy responses mdpi.com. |

The data presented in preclinical combination studies often includes tumor volume measurements over time, survival curves, and assessments of cellular effects like apoptosis and cell cycle arrest aacrjournals.org. These findings help determine whether the combination provides additive or synergistic anti-tumor activity.

Q & A

Q. How can researchers mitigate publication bias in Smcc-DM4 efficacy reporting?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.